2-Oxo-2-phenyl-ethanesulfonyl chloride
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Overview
Description
2-Oxo-2-phenyl-ethanesulfonyl chloride is a chemical compound with the molecular formula C₈H₇ClO₃S and a molecular weight of 218.66 g/mol . This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-phenyl-ethanesulfonyl chloride typically involves the reaction of phenylacetic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{COOH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-phenyl-ethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-Oxo-2-phenyl-ethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenyl-ethanesulfonyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile, allowing nucleophilic attack at the sulfonyl chloride group. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its ability to modify functional groups in organic molecules .
Comparison with Similar Compounds
- 2-Oxo-2-phenyl-ethanesulfonic acid
- 2-Oxo-2-phenyl-ethanesulfonamide
- 2-Oxo-2-phenyl-ethanesulfonate esters
Comparison: 2-Oxo-2-phenyl-ethanesulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Compared to its analogs, it offers a broader range of applications in synthetic chemistry and industrial processes. Its sulfonyl chloride group makes it particularly useful for introducing sulfonamide functionality into organic molecules .
Properties
IUPAC Name |
2-oxo-2-phenylethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(11,12)6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCUBAFNHIFJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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